molecular formula C11H15F2NO4 B13902972 rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13902972
M. Wt: 263.24 g/mol
InChI Key: ZENGELFZJWBYQW-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic structure featuring a 3-azabicyclo[3.1.0]hexane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and two fluorine atoms at the 6,6-positions. Its molecular formula is C₁₁H₁₅F₂NO₄, with a molecular weight of 263.24 g/mol (calculated from ). The Boc group enhances stability during synthetic processes, while the difluoro substitution likely influences electronic properties and bioavailability. This compound is of interest in medicinal chemistry, particularly for applications requiring rigid, conformationally constrained scaffolds .

Properties

Molecular Formula

C11H15F2NO4

Molecular Weight

263.24 g/mol

IUPAC Name

(1S,2S,5R)-6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5-6(11(5,12)13)7(14)8(15)16/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7-/m0/s1

InChI Key

ZENGELFZJWBYQW-ACZMJKKPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)O)C2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)C2(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

A common approach to constructing the bicyclic system involves cyclopropanation of a suitable pyrrolidine or azetidine precursor or intramolecular cyclization reactions. For example, the preparation of related 3-azabicyclo[3.1.0]hexane derivatives has been reported through:

  • Cyclization of amino acid derivatives bearing suitable leaving groups.
  • Use of chiral auxiliaries or catalysts to induce stereoselectivity.

Introduction of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent synthetic steps. This is commonly achieved by reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.

Example procedure:

Step Reagents & Conditions Outcome
Amine protection Di-tert-butyl dicarbonate, dichloromethane, room temperature, 4 h tert-Butoxycarbonyl-protected amine

This step is often performed after formation of the bicyclic core to stabilize the nitrogen center.

Incorporation of 6,6-Difluoro Substitution

The difluorination at the 6,6-position on the bicyclic ring is a more specialized step. While direct literature on the difluoro derivative is limited, analogous difluorination methods in bicyclic systems include:

  • Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Difluorocarbene insertion reactions or nucleophilic fluorination of suitable precursors.

The difluoro substitution is critical for modifying the electronic and steric properties of the molecule, often influencing biological activity.

Installation of the Carboxylic Acid Group

The carboxylic acid at the 2-position is introduced either by:

  • Oxidation of a corresponding aldehyde or alcohol precursor.
  • Hydrolysis of ester intermediates.

Typical conditions involve acidic or basic hydrolysis of tert-butyl esters to yield the free acid.

Representative Synthetic Route Example

Based on related compounds and patents, a plausible synthetic route includes:

Research Findings and Yields

While specific yields for the exact difluoro derivative are scarce, related compounds have been prepared with moderate to good yields. For example:

Compound Step Yield (%) Conditions
tert-Butyl 3-azabicyclo[3.1.0]hexane-2-carboxylate Boc protection 62% Di-tert-butyl dicarbonate, CH2Cl2, 4 h
3-Amino-4-hydroxypyrrolidine-1-carboxylate tert-butyl ester Ammonia treatment 96% Reflux in aqueous ammonia overnight

These conditions highlight the feasibility of the protection and functionalization steps.

Analytical Characterization

The compound and intermediates are typically characterized by:

For example, HPLC-MS data for related compounds show retention times around 1.48 min with characteristic m/z values corresponding to the molecular ion minus tert-butyl group.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Notes
1 Formation of bicyclic core Cyclopropanation or intramolecular cyclization Variable Stereoselective control required
2 Boc protection of amine Di-tert-butyl dicarbonate, CH2Cl2, RT, 4 h ~60-70% Protects amine for further steps
3 Difluorination at 6,6-position Electrophilic fluorination agents Not explicitly reported Critical for final compound properties
4 Carboxylic acid installation Hydrolysis of ester groups High Final deprotection step

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s biological applications include its use as a probe for studying enzyme activity and protein interactions. Its fluorine atoms can be detected using techniques like NMR spectroscopy, providing insights into biological processes.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry: Industrial applications include its use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Data

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (6,6-positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound Evidence ID
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Cl, Cl C₁₁H₁₅Cl₂NO₄ 296.14 1932796-74-1 Higher molecular weight; Cl vs. F (steric/electronic effects)
rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CH₃, CH₃ C₁₃H₂₁NO₄ 255.31 848777-73-1 Bulkier methyl groups; lower polarity
(1S,3S,5R)-2-tert-butoxycarbonyl-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid F, F (2-aza positional isomer) C₁₁H₁₅F₂NO₄ 263.24 1400990-36-4 Nitrogen position shifted (2-aza vs. 3-aza)
rel-(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid CH₃ (position 5) C₁₂H₁₉NO₄ 241.28 1393537-79-5 Methyl at position 5; no 6,6-substitution
rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid F, F (no Boc group) C₇H₈F₂O₂ 162.13 1447942-39-3 Simpler structure; lacks Boc group

Structural and Functional Analysis

Dichloro Analog (Cl, Cl)
  • Impact of Halogens: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and reduce metabolic stability.
  • Synthetic Utility : Chlorinated analogs are often intermediates in drug synthesis but may require additional steps for dehalogenation in final products.
Dimethyl Analog (CH₃, CH₃)
  • Steric Effects : Methyl groups introduce significant bulk, which could hinder binding to target receptors. The lower polarity (vs. difluoro) may enhance lipophilicity, favoring blood-brain barrier penetration .
  • Synthesis : and describe methods for dimethyl analogs, highlighting their use as intermediates in peptide coupling reactions.
2-Aza Positional Isomer (F, F)
  • Applications : Positional isomers are valuable for structure-activity relationship (SAR) studies to optimize pharmacological profiles.
Methyl-Substituted Analog (CH₃ at position 5)
  • Substitution Effects : The methyl group at position 5 creates a distinct steric environment, possibly stabilizing specific conformations. The absence of 6,6-substitution simplifies the core structure, reducing synthetic complexity .
Boc-Free Difluoro Analog
  • Role of Boc Group : Removal of the Boc group () exposes the amine, increasing reactivity but reducing stability. Such derivatives are critical in prodrug strategies or late-stage functionalization .

Pharmacological Potential

  • While direct pharmacological data for the target compound are unavailable, highlights the anxiolytic activity of LY354740, a related bicyclic glutamate analog. This suggests that the target compound’s rigid scaffold could be leveraged for central nervous system (CNS) targeting .

Biological Activity

rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound characterized by its unique structure that includes a tert-butoxycarbonyl group and difluoro substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₁H₁₅F₂NO₄
  • Molecular Weight : 263.24 g/mol
  • Purity : Typically around 97% .

The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its interaction with biological targets .

Preliminary studies suggest that this compound may act as a probe for enzyme activity and protein interactions. The compound's ability to modulate enzyme activity indicates potential interactions with specific receptors or enzymes involved in metabolic pathways .

Enzyme Interactions

The compound's structural features allow it to influence various enzymatic activities:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to active sites or allosteric sites, altering their function.
  • Receptor Binding : The lipophilicity introduced by fluorine atoms could enhance binding affinity to membrane-bound receptors .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Investigations :
    • A study indicated that compounds with similar bicyclic structures often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.
    • This compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling .
  • Synthetic Applications :
    • The compound serves as a valuable building block in organic synthesis, particularly in developing pharmaceuticals due to its unique reactivity and stability .
    • Its synthesis involves multi-step processes that can be optimized for scalability in industrial applications .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₁H₁₅F₂NO₄Potential enzyme modulator
(2R)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acidC₁₃H₁₉NO₄Anticancer properties
(1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidC₁₃H₂₁NO₄Anti-inflammatory effects

Q & A

Q. Basic

  • Temperature: Store at 2–8°C in a desiccator to minimize hydrolysis of the Boc group .
  • Light Sensitivity: Protect from UV exposure by using amber glass vials .
  • Incompatibilities: Avoid contact with strong acids/bases or oxidizing agents in storage containers .

How can researchers address low yields in the final cyclization step?

Advanced
Low yields often stem from competing side reactions or steric hindrance:

  • Catalyst Screening: Test Pd(II)/Cu(I) systems for intramolecular cyclopropanation, optimizing ligand-to-metal ratios .
  • Solvent Effects: Use low-polarity solvents (e.g., toluene) to favor transition states with reduced steric strain .
  • Additives: Introduce crown ethers to stabilize intermediates in polar aprotic solvents like DMF .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Monitor for Boc deprotection (MW shift: -100 Da) .
  • Elemental Analysis: Confirm %C, %H, %N, and %F to validate stoichiometry .
  • Melting Point: A sharp melting range (±2°C) indicates high crystallinity and purity .

How does fluorination impact the compound’s solubility in aqueous vs. organic solvents?

Q. Advanced

  • LogP Prediction: Fluorine atoms increase hydrophobicity (higher logP), reducing aqueous solubility. Use co-solvents (e.g., DMSO) for biological assays .
  • Empirical Testing: Compare solubility in THF (high) vs. PBS (low) via UV-Vis spectroscopy .

What strategies mitigate racemization during synthesis?

Q. Advanced

  • Chiral Auxiliaries: Temporarily introduce chiral ligands (e.g., Evans’ oxazolidinones) to stabilize stereocenters .
  • Low-Temperature Reactions: Conduct stereospecific steps (e.g., cyclopropanation) at –78°C to minimize thermal racemization .
  • Enzymatic Resolution: Use lipases or esterases to separate enantiomers post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.